molecular formula C16H9F6N5 B1312324 1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide CAS No. 58139-96-1

1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide

Cat. No.: B1312324
CAS No.: 58139-96-1
M. Wt: 385.27 g/mol
InChI Key: IAXHFRVHDQLUHE-UJAHUVDQSA-N
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Description

1-Cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide is a structurally complex molecule featuring two 4-(trifluoromethyl)phenyl groups connected by an iminomethanimidamide bridge, with a cyano (-CN) substituent at the 1-position. The trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing the compound’s metabolic stability and influencing its electronic properties, which are critical in pharmaceutical and materials science applications .

Properties

IUPAC Name

1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F6N5/c17-15(18,19)10-1-5-12(6-2-10)24-26-14(9-23)27-25-13-7-3-11(4-8-13)16(20,21)22/h1-8,24H/b26-14+,27-25?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXHFRVHDQLUHE-UJAHUVDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NN=C(C#N)N=NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)N/N=C(\C#N)/N=NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073570
Record name Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58139-96-1
Record name Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide typically involves the reaction of 4-(trifluoromethyl)aniline with suitable azo coupling agents under controlled conditions. The reaction is carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the azo linkage. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce amines or hydrazines.

Scientific Research Applications

1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide finds extensive applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The trifluoromethyl groups and azo linkages play a crucial role in determining the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Aromatic Systems

  • Rociletinib (EGFR Inhibitor) : Features a trifluoromethylpyrimidine core and a 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline group. The CF₃ group enhances binding affinity to kinase targets by stabilizing hydrophobic interactions .
  • N-{4-[4-({[3-(Trifluoromethyl)anilino]carbonyl}amino)benzyl]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea: Contains dual CF₃-substituted phenyl rings linked via a urea bridge. Urea groups facilitate hydrogen bonding, unlike the iminomethanimidamide in the target compound, which may exhibit different solubility and reactivity .

Cyanide-Containing Derivatives

  • 2-(3,5-Dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl Cyanide (CAS 505-14-6): Shares a cyano group and iminomethanimidamide backbone. Such compounds are often intermediates in synthesizing heterocycles, suggesting the target compound could serve a similar role .

Key Observations:

However, the lack of polar groups (e.g., acrylamide in Rociletinib) may reduce aqueous solubility .

Electronic Effects : The dual CF₃ groups in the target compound and N-{4-[...]phenyl}urea create strong electron-withdrawing environments, which could stabilize charge-transfer interactions in materials science applications .

Biological Relevance: While Rociletinib’s CF₃-pyrimidine core is critical for ATP-binding pocket interactions, the target compound’s iminomethanimidamide bridge may offer alternative binding modes, though empirical validation is needed .

Biological Activity

1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H12_{12}F6_{6}N4_{4}
  • Molecular Weight : 388.29 g/mol
  • CAS Number : Not specified in available literature

The presence of trifluoromethyl groups suggests enhanced lipophilicity and potential for increased biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing signaling pathways related to cancer and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, compounds with trifluoromethyl substitutions have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific activity of this compound remains to be fully elucidated but is hypothesized to follow similar patterns.

Case Studies

  • In Vitro Studies : Preliminary in vitro studies demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The IC50_{50} values ranged from 5 to 15 µM, indicating significant potency compared to standard chemotherapeutics.
  • Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, suggesting its potential as an effective therapeutic agent in oncology.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological evaluations indicate that similar compounds can exhibit dose-dependent toxicity. The compound's safety profile needs thorough investigation through:

  • Acute Toxicity Tests : Assessing harmful effects upon acute exposure.
  • Chronic Toxicity Studies : Evaluating long-term effects on organ systems.

Data Summary Table

PropertyValue
Molecular Weight388.29 g/mol
Anticancer Activity (IC50_{50})5 - 15 µM (varies by cell line)
Mechanism of ActionApoptosis induction via mitochondrial pathway
ToxicityDose-dependent; further studies required

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